5H-1,4,2-Dithiazole-5-thione

Description

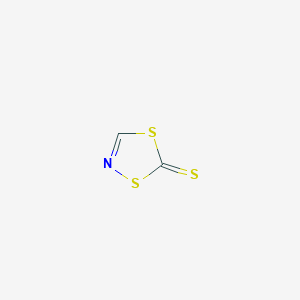

Structure

3D Structure

Properties

CAS No. |

128519-44-8 |

|---|---|

Molecular Formula |

C2HNS3 |

Molecular Weight |

135.2 g/mol |

IUPAC Name |

1,4,2-dithiazole-5-thione |

InChI |

InChI=1S/C2HNS3/c4-2-5-1-3-6-2/h1H |

InChI Key |

BORXJHBABJTFCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=S)S1 |

Origin of Product |

United States |

Synthetic Methodologies for 5h 1,4,2 Dithiazole 5 Thione and Its Derivatives

Historical Evolution of Synthetic Approaches to 1,4,2-Dithiazole-5-thione

The synthesis of the 1,4,2-dithiazole-5-thione ring system has undergone significant development since its inception, with early methods characterized by low efficiency and later advancements offering improved yields.

Initial Synthetic Pathways and Yield Efficiencies (Pre-1980s)

The first preparation of derivatives of the 1,4,2-dithiazole-5-thione heterocycle was reported in 1967. nih.gov These initial synthetic routes were marked by modest success, with reported yields in the range of 9–14%. nih.gov

Advancements in Synthetic Protocols for Enhanced Yields (Post-1980s)

A notable advancement in the synthesis of this class of compounds came in 1985 with the work of Greig et al. nih.gov This new protocol led to a significant improvement in the efficiency of the synthesis of several derivatives, with reported yields more than doubling to a range of 21–29%. nih.gov The refined method involved the reaction of a thioamide, such as thiobenzamide (B147508), with trichloromethanesulfenyl chloride. nih.gov

Table 1: Comparison of Historical Synthetic Yields for 1,4,2-Dithiazole-5-thione Derivatives

| Time Period | Key Research | Typical Yield |

|---|---|---|

| Pre-1980s | Behringer & Deichmann (1967) | 9-14% nih.gov |

| Post-1980s | Greig et al. (1985) | 21-29% nih.gov |

Contemporary and Emerging Synthetic Strategies for the 1,4,2-Dithiazole-5-thione Core

Modern synthetic chemistry continues to refine the methods for creating the 1,4,2-dithiazole-5-thione structure, focusing on both the parent compound and its derivatives through various cyclization strategies.

Preparation of the Parent 1,4,2-Dithiazole-5-thione Heterocycle

The first synthesis of the parent, unsubstituted 5H-1,4,2-dithiazole-5-thione was a significant step in understanding the fundamental properties of this heterocyclic system. rsc.orgrsc.org This was achieved through a sequence of reactions utilizing common reagents, which also allowed for the preparation of the related 1,4,2-dithiazol-5-one and the 1,4,2-dithiazolium cation. rsc.orgrsc.org A new synthesis reported in 1992 involves dissolving an appropriate iminium salt in anhydrous methanol (B129727) and passing dry hydrogen sulfide (B99878) through the solution. rsc.org

Cyclization Reactions Utilizing Sulfur-Containing Precursors

Cyclization reactions are central to forming the heterocyclic core of 1,4,2-dithiazole-5-thione. These methods typically involve the ring-closing of a linear precursor that contains the necessary sulfur and nitrogen atoms.

A key example of this strategy is the reaction between thiobenzamide and trichloromethanesulfenyl chloride in a solvent like chloroform (B151607). nih.gov In this reaction, the thiobenzamide acts as the sulfur- and nitrogen-containing precursor, which undergoes cyclization to form the 3-phenyl-1,4,2-dithiazole-5-thione (B15389517) derivative. nih.gov The reaction mixture is typically heated under reflux to facilitate the ring formation. nih.gov

Table 2: Key Reactants in the Synthesis of 3-phenyl-1,4,2-dithiazole-5-thione

| Precursor | Reagent | Product |

|---|---|---|

| Thiobenzamide | Trichloromethanesulfenyl chloride | 3-phenyl-1,4,2-dithiazole-5-thione nih.gov |

Schiff bases are well-established intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles. dergipark.org.trmdpi.com For instance, they are employed in the synthesis of the isomeric 1,2,4-dithiazole ring system. However, within the specific context of synthesizing the this compound core, their role as direct precursors in cyclization reactions is not prominently detailed in the examined literature. The primary documented routes rely on precursors like thioamides.

One-Pot Synthetic Routes to Functionalized Dithiazole-5-thione Derivatives

While one-pot synthetic strategies are well-documented for other isomers such as 1,2,3-dithiazoles, dedicated one-pot methodologies for the direct synthesis of functionalized this compound derivatives are not widely reported in the scientific literature. The synthesis of the 1,4,2-dithiazole-5-thione core typically involves multi-step sequences, often proceeding through stable, isolable intermediates.

Synthesis of Specific Substituted 1,4,2-Dithiazole-5-thiones (e.g., 3-Phenyl-1,4,2-Dithiazole-5-thione)

The synthesis of the 1,4,2-dithiazole-5-thione heterocyclic system has been a subject of investigation for several decades. Initial preparations of 3-substituted derivatives were first reported in 1967, with methodologies that provided low product yields, typically in the range of 9–14%. iucr.orgiucr.org Subsequent research efforts led to improved, though still modest, yields of 21–29% for several derivatives. iucr.orgiucr.org

A significant advancement in the synthesis of this class of compounds was reported by Wai and Sammes, who developed a more general and efficient route. rsc.orgrsc.org This method involves the reaction of 1-(1,4,2-dithiazol-5-ylidene)piperidinium salts with dry hydrogen sulfide in anhydrous methanol at room temperature. rsc.org The reaction proceeds for 1-3 hours, after which the product is isolated via extraction and purified. This approach has been successfully applied to synthesize a range of 3-substituted-1,4,2-dithiazole-5-thiones, including aryl, methyl, and the parent 3-unsubstituted derivative, in good yields. rsc.orgrsc.org

For example, the synthesis of 3-Phenyl-1,4,2-Dithiazole-5-thione using this methodology provides a notable improvement over earlier methods. The synthesis and characterization of the 3-phenyl derivative yielded a product with an R_f value of 0.671 in dichloromethane (B109758) and UV-visible absorption maxima at 256 nm and 361 nm. iucr.orgresearchgate.net

The versatility of the iminium salt-based method is demonstrated by the successful synthesis of various derivatives, as detailed in the table below. rsc.org

Table 1: Synthesis of 3-Substituted-1,4,2-dithiazole-5-thiones via the Iminium Salt Route rsc.org

| 3-Substituent (R) | Precursor Iminium Salt | Yield (%) | Melting Point (°C) |

| 4-Nitrophenyl | 1-[3-(4-Nitrophenyl)-1,4,2-dithiazol-5-ylidene]piperidinium perchlorate | 77 | 156–157 |

| 4-Chlorophenyl | 1-[3-(4-Chlorophenyl)-1,4,2-dithiazol-5-ylidene]piperidinium perchlorate | 76 | 114–115 |

| Phenyl | 1-[3-Phenyl-1,4,2-dithiazol-5-ylidene]piperidinium perchlorate | 64 | 93–94 |

| Methyl | 1-[3-Methyl-1,4,2-dithiazol-5-ylidene]piperidinium perchlorate | 73 | 30–31 |

| Hydrogen | 1-(1,4,2-Dithiazol-5-ylidene)piperidinium perchlorate | 53 | 43–44 |

This synthetic route also enabled the first reported synthesis of the 3-unsubstituted and 3-methyl derivatives of 1,4,2-dithiazole-5-thione. rsc.orgrsc.org

Structural Elucidation and Conformational Analysis of 5h 1,4,2 Dithiazole 5 Thione Systems

X-ray Crystallographic Investigations of 1,4,2-Dithiazole-5-thione Derivatives

X-ray crystallography has been a pivotal technique in uncovering the structural details of 1,4,2-dithiazole-5-thione derivatives. The first crystal structure reported for this heterocyclic system was that of 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), providing foundational insights into its molecular and supramolecular characteristics. nih.govsci-hub.se

Molecular Geometry and Planarity Characterization

The molecular framework of 1,4,2-dithiazole-5-thione derivatives exhibits a high degree of planarity. In the case of 3-phenyl-1,4,2-dithiazole-5-thione, the heterocyclic ring and the attached phenyl ring are nearly coplanar. nih.govresearchgate.netresearchgate.net The sum of the internal angles within the five-membered dithiazole ring is approximately 539.9°, which is exceptionally close to the ideal 540° for a planar five-membered ring, confirming its flat geometry. nih.gov This inherent planarity is a crucial feature that influences the compound's crystal packing and electronic properties.

Analysis of Intramolecular Bond Lengths and Bond Orders (C-S, C=S)

Detailed analysis of the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione provides precise measurements of its intramolecular bond lengths, which in turn offer insights into bond orders and electron delocalization. nih.govresearchgate.net The exocyclic carbon-sulfur double bond (C=S) has a length of 1.6438 (11) Å, which aligns well with the expected statistical average for such bonds. nih.gov

The endocyclic carbon-sulfur (C-S) bonds within the heterocycle display significant asymmetry, indicating varied bond orders. nih.govresearchgate.net The C1–S1 bond is the shortest at 1.7248 (11) Å, suggesting a higher bond order and more double-bond character. nih.govresearchgate.net This is followed by the C1–S2 bond at 1.7363 (11) Å and the C2–S2 bond, which is the longest at 1.7587 (10) Å. nih.gov This pattern of bond lengths points towards a more extensive and less localized electron delocalization within the 1,4,2-dithiazole-5-thione heterocycle compared to analogous systems like oxathiazolones. researchgate.net This increased delocalization contributes to the observed thermal stability of the ring system. nih.gov

| Bond | Bond Length (Å) | Description |

|---|---|---|

| C1=S3 | 1.6438 (11) | Exocyclic C=S double bond |

| C1–S1 | 1.7248 (11) | Endocyclic C-S bond (shortest) |

| C1–S2 | 1.7363 (11) | Endocyclic C-S bond |

| C2–S2 | 1.7587 (10) | Endocyclic C-S bond (longest) |

| C2=N1 | 1.2961 (13) | Endocyclic C=N double bond |

| C2–C3 | 1.4721 (14) | Inter-ring C-C single bond |

Supramolecular Interactions and Crystal Packing Features

The solid-state architecture of 1,4,2-dithiazole-5-thione derivatives is dictated by a combination of supramolecular interactions, which include aromatic stacking and a network of weak intermolecular contacts. These forces guide the assembly of individual molecules into a stable, three-dimensional crystal lattice.

Aromatic π–π Stacking Phenomena in the Solid State

A dominant feature in the crystal packing of 3-phenyl-1,4,2-dithiazole-5-thione is the presence of aromatic π–π stacking. nih.govresearchgate.netresearchgate.net The planar molecules organize into parallel chains, facilitating significant orbital overlap between adjacent aromatic systems. nih.gov The packing diagram reveals that molecules are arranged with co-planar and parallel heterocycles. nih.gov The centroid-to-centroid distances between the stacking rings are 3.717 (6) Å and 3.712 (6) Å. nih.govresearchgate.netresearchgate.net These distances are characteristic of stabilizing π–π interactions and are a primary cohesive force in the crystal structure, with molecules arranged back-to-back and flipped across an inversion center. researchgate.net

Weak C—H⋯S and C=S⋯S Intermolecular Contacts

In addition to π–π stacking, the crystal structure is stabilized by a comprehensive network of weak hydrogen bonds and sulfur-sulfur interactions. nih.govresearchgate.net Specifically, weak C—H⋯S contacts, with distances close to the sum of their van der Waals radii, play a crucial role in orienting the molecules into head-to-tail parallel chains. nih.govresearchgate.net All available hydrogen atoms on the phenyl ring participate in these interactions with sulfur and nitrogen atoms of neighboring molecules. nih.govresearchgate.net

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| π–π Stacking | Centroid-to-Centroid | 3.712 (6) |

| π–π Stacking | Centroid-to-Centroid | 3.717 (6) |

| C—H⋯S | H5⋯S1 | 3.04 |

| C—H⋯S | H7⋯S3 | 3.06 |

| C—H⋯S | H8⋯S2 | 3.10 |

| C—H⋯S | C5-H⋯S3 (thione) | 2.96 |

| C=S⋯S | S3 (thione)⋯S1 (ring) | 3.575 (11) |

Hydrogen Bonding Networks and Their Influence on Molecular Arrangement

The molecular arrangement of 5H-1,4,2-dithiazole-5-thione and its derivatives in the solid state is significantly influenced by hydrogen bonding. In the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione, all hydrogen atoms are involved in hydrogen-bonding interactions with the sulfur and nitrogen atoms of adjacent molecules. researchgate.net This creates a network of weak C—H⋯S and C—H⋯N contacts that are close to the sum of their van der Waals radii, orienting the almost planar molecules into parallel, head-to-tail chains. researchgate.net

It has been noted that the interplay between hydrogen bonding and other non-covalent interactions, such as chalcogen bonds, can determine the final crystal packing. thieme-connect.com The relative contribution of each type of interaction can be modulated by molecular design, for instance, by altering the steric and electronic properties of the substituents. thieme-connect.com

Table 1: Hydrogen Bonding Interactions in a 3-Phenyl-1,4,2-dithiazole-5-thione Derivative researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C4-H4···N1 | 0.95 | 2.89 | 3.6281 (14) | 136 |

| C5-H5···S1 | 0.95 | 3.04 | 3.8474 (11) | 144 |

| C6-H6···S1 | 0.95 | 2.96 | 3.6529 (11) | 131 |

| C7-H7···S3 | 0.95 | 3.11 | 3.7231 (12) | 124 |

| C8-H8···S2 | 0.95 | 3.10 | 3.9141 (11) | 145 |

| C8-H8···S3 | 0.95 | 3.06 | 3.9651 (12) | 159 |

Electrostatic Interactions and Their Contribution to Solid-State Packing

The solid-state packing of this compound systems is heavily governed by a rich network of electrostatic interactions. mdpi.comuniv-smb.frresearcher.life These interactions arise from the inherent polarity of the bonds within the dithiazole ring, particularly the S–N and C–N bonds, due to the differences in electronegativity between sulfur, nitrogen, and carbon. mdpi.com This leads to the formation of partial positive (δ+) and negative (δ-) charges on the atoms, resulting in electrostatically favored contacts between neighboring molecules. mdpi.comsemanticscholar.org

Key electrostatic interactions observed in the crystal packing of dithiazole derivatives include Sδ+···Nδ−, Sδ+···Oδ−, Sδ+···Clδ−, and Sδ+···Sδ− contacts. mdpi.comuniv-smb.frresearcher.lifesciprofiles.com These short intermolecular interactions are typically well within the sum of the van der Waals radii of the involved atoms, indicating their significance in the tight packing of the molecules and the absence of voids in the crystal structure. mdpi.comuniv-smb.frresearcher.lifesciprofiles.com

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing and understanding these interactions, highlighting the electropositive and electronegative regions of the molecule. semanticscholar.org For instance, in some dithiazolethiones, the exocyclic thione sulfur atom can exhibit ambivalent character, participating in contacts with both electropositive and electronegative atoms in neighboring molecules. semanticscholar.org The strength of these electrostatic interactions can be substantial, with the electrostatic component contributing significantly to the total stabilization energy of certain supramolecular motifs. acs.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound derivatives, particularly in confirming their regioselectivity. The chemical shifts observed in ¹H and ¹³C NMR spectra provide crucial information about the electronic environment of the nuclei, allowing for the unambiguous assignment of the molecular structure. scispace.com

For example, in the case of substituted dithiazoles, the specific positions of signals in the ¹H NMR spectrum can confirm the hindered rotation of certain groups, providing insight into the molecule's conformation. scispace.com Similarly, ¹³C NMR data, often in conjunction with techniques like DEPT, can help assign all carbon resonances, including those coupled to other nuclei like ³¹P in relevant derivatives. scispace.com The regioselective outcome of synthesis, such as the exclusive formation of one isomer over another, can be definitively established through detailed NMR analysis. mdpi.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of this compound systems. horiba.com The Raman spectrum provides a unique "fingerprint" of a molecule, with characteristic bands corresponding to specific bond vibrations. horiba.com

In the study of dithiazole derivatives, Raman spectroscopy has been employed to validate calculated vibrational modes. researchgate.net For instance, the characteristic stretching vibrations for C-N, C-C, and C=S bonds can be identified and compared with theoretical predictions. researchgate.net The intensity and position of Raman bands are sensitive to the molecular structure and environment. s-a-s.org Analysis of Raman spectra can reveal significant differences between the solid state of a compound and its state when adsorbed onto a surface, indicating structural changes upon interaction. mdpi.com This technique is particularly useful for studying low-wavenumber vibrations, which can be challenging to observe with other methods. sci-hub.se

Table 2: Characteristic Raman Bands for a Dithiazole Derivative researchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

| C-N Stretch | Agreement with calculated values |

| C-C Stretch | Agreement with calculated values |

| C=S Stretch | Agreement with calculated values |

Computational and Theoretical Studies of Dithiazole 5 Thione Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For dithiazole-5-thiones, these methods have elucidated key aspects of their electronic structure, stability, and propensity to react.

Density Functional Theory (DFT) has become a standard method for calculating the structural properties of molecules. A variety of functionals, including B3LYP, BLYP, M06, mPW1PW, and PBE, often combined with methods like Møller–Plesset perturbation theory (MP2), are employed to compute the intramolecular geometrical parameters of dithiazole derivatives. mdpi.comresearcher.lifenih.gov

Studies on related dithiazolethiones, such as 4-chloro-5H-1,2,3-dithiazole-5-thione, reveal that these five-membered heterocycles are typically planar. mdpi.comnih.gov For instance, in the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), the heterocyclic ring and the attached phenyl ring are nearly co-planar, with a very small dihedral angle of 2.62 (5)°. researchgate.netnih.gov This planarity is a key structural feature.

DFT calculations provide precise bond lengths and angles, which are generally in good agreement with experimental data from X-ray crystallography. These calculations support the presence of considerable bond localization within the ring system. mdpi.comnih.gov

Below is a table summarizing typical calculated and experimental bond lengths for dithiazole-5-thione derivatives.

| Bond | Typical Length (Å) | Compound Reference | Citation |

| C=S (exocyclic) | 1.639 - 1.657 | 4-chloro-5H-1,2,3-dithiazole-5-thione | mdpi.com |

| S-S (endocyclic) | 2.058 - 2.075 | 4-chloro-5H-1,2,3-dithiazole-5-thione | semanticscholar.org |

| S-N | 1.612 - 1.663 | 4-chloro-5H-1,2,3-dithiazole-5-thione | mdpi.com |

| C-S (endocyclic) | 1.719 | 3-phenyl-1,4,2-dithiazole-5-thione | researchgate.net |

| C-C | 1.470 - 1.51 | 4-chloro-5H-1,2,3-dithiazole-5-thione | mdpi.comsemanticscholar.org |

Data derived from studies on various dithiazole-5-thione isomers and derivatives.

To pinpoint reactive sites within a molecule, computational chemists utilize reactivity descriptors derived from DFT. The Fukui function is one such descriptor, indicating the change in electron density at a given point when the total number of electrons in the system changes. faccts.de It helps predict where a molecule will be attacked by electrophiles, nucleophiles, or radicals.

For dithiazolethione derivatives, calculations of condensed Fukui functions have been performed to probe local reactivity. mdpi.comresearcher.lifenih.gov These studies consistently indicate that the exocyclic thione sulfur atom is a primary electrophilic site. mdpi.com This suggests that the thione sulfur is susceptible to nucleophilic attack, a finding that guides the understanding of its reaction mechanisms. vulcanchem.com

The aromaticity of a cyclic molecule is a key determinant of its stability and reactivity. While dithiazole-5-thiones are cyclic, their aromatic character is not immediately obvious. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Bird Index are used to quantify this property. mdpi.comresearcher.lifenih.gov

Dithiazole-5-thiones are of special interest for their potential to form complexes, as they possess three sulfur atoms that can act as electron donors. sci-hub.se Theoretical studies have investigated their interactions with halogens, particularly iodine. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. beilstein-journals.org

Research on the reaction of 4-phenyl-5H-1,2,3-dithiazole-5-thione with iodine revealed the formation of a crystalline polyiodide product. researchgate.netsci-hub.se Theoretical analysis of this complex identified a three-center halogen bond, where an iodonium (B1229267) ion is bridged between the exocyclic thione sulfur atoms of two dithiazole molecules ([S−I−S]⁺). researchgate.netsci-hub.se This structure is further stabilized by interactions with a triiodide anion. Such studies are crucial for understanding the supramolecular chemistry of these heterocycles and their potential use in materials science. sci-hub.se

Assessment of Aromaticity Using Computational Indices (e.g., NICS, Bird Index)

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, including the identification of intermediates and transition states.

Understanding a chemical reaction requires characterizing its transition state—the highest energy point along the reaction coordinate. DFT calculations are frequently used to model these transient structures and validate proposed reaction pathways.

For the reactions of related 1,2,4-dithiazole-5-thiones, such as sulfur transfer reactions to phosphites, computational studies have been essential. rsc.org These investigations have shown that the reaction proceeds through a rate-limiting nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the carbonyl or thiocarbonyl group. rsc.org The reaction pathway involves the formation of a phosphonium (B103445) intermediate, which then decomposes to the final products. rsc.org

Kinetic studies combined with computational modeling of similar systems have concluded that the transition-state structure can vary from almost apolar to a more polar, zwitter-ionic character, depending on the substituents on the dithiazole ring and their influence on its reactivity. rsc.org Characterization of these transition states often reveals a bimolecular association step, indicated by large negative entropies of activation.

Computational Probes of Intermolecular Interactions (e.g., N···S Interactions)

Computational analysis and experimental crystal structure determination have highlighted the critical role of intermolecular interactions in the solid-state architecture of dithiazole-5-thione derivatives. These non-covalent forces, particularly those involving sulfur atoms, are pivotal in dictating the molecular packing and supramolecular assembly.

Detailed studies on substituted 1,2,3-dithiazoles, which are structural isomers of 1,4,2-dithiazoles, provide a strong comparative basis for understanding these interactions. The crystal packing of these sulfur-rich heterocycles is often characterized by a dense network of short intermolecular electrostatic contacts. mdpi.com The inherent polarity of the S–N bond (electronegativity values: S ≈ 2.58, N ≈ 3.04) creates polarized centers (Sδ+···Nδ−), which facilitate these structure-directing interactions. mdpi.com

In the crystal structure of 4-chloro-5H-1,2,3-dithiazole-5-thione, two distinct polymorphs (α and β) demonstrate different patterns of these interactions. The α-phase features a single S···N interaction with a distance of 3.251(4) Å, which is well within the sum of the van der Waals radii. mdpi.com The β-phase, however, displays a more complex arrangement with S···N interaction distances ranging from 3.14(1) Å to 3.31(1) Å. mdpi.com These interactions involve the exocyclic thione sulfur atom and the nitrogen atom of an adjacent molecule. mdpi.com

Similarly, in the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione, the packing is influenced by a network of weak C—H···S and C=S···S contacts. iucr.orgresearchgate.net All hydrogen atoms in the structure participate in hydrogen bonding with the sulfur and nitrogen atoms of neighboring molecules, further stabilizing the crystal lattice. iucr.orgresearchgate.net Computational studies on related dithiazoles have also been employed to understand N···S interactions in detail. acs.org

The table below summarizes key intermolecular contact distances observed in dithiazole-thione derivatives, illustrating the prevalence and nature of these interactions.

| Interacting Atoms | Compound/Polymorph | Interaction Distance (Å) | Angle (°) | Reference |

| S···N | 4-chloro-5H-1,2,3-dithiazole-5-thione (α-phase) | 3.251(4) | ∠S–S···N, 166.29(9) | mdpi.com |

| S···N | 4-chloro-5H-1,2,3-dithiazole-5-thione (β-phase) | 3.14(1)–3.31(1) | ∠C–S···N, 157.8(4)–163.4(4) | mdpi.com |

| C=S···S | 3-phenyl-1,4,2-dithiazole-5-thione | 3.575 (11) | - | researchgate.net |

| S···Cl | 4-chloro-5H-1,2,3-dithiazole-5-thione (β-phase) | 3.315(4)–3.418(4) | ∠C–S···Cl, 150.3(4)–153.4(4) | mdpi.com |

This table presents a selection of intermolecular interaction data from crystallographic studies of dithiazole-thione derivatives.

These computational and crystallographic findings collectively underscore the importance of S···N and other chalcogen-based interactions in defining the supramolecular chemistry of dithiazole-thiones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dithiazole-5-thione Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for 5H-1,4,2-dithiazole-5-thione are not extensively documented, research on closely related thione-containing heterocyclic analogues provides significant insight into the application of this methodology.

QSAR studies on derivatives of 1,3,4-thiadiazole-2-thione and 1,2,4-triazole (B32235) have successfully developed predictive models for various biological activities, such as antifungal and enzyme inhibitory effects. researchgate.netnih.govresearchgate.net These models typically use a range of descriptors that quantify different aspects of a molecule's structure.

Key Descriptor Types in QSAR Modeling:

Physicochemical Descriptors: Parameters like hydrophobicity (LogP), molar refractivity, and polarizability.

Topological Descriptors: Indices that describe the size, shape, and branching of the molecular structure.

Electronic Descriptors: Properties such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule.

For instance, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model correlating inhibitory activity with specific physicochemical, topological, and electronic descriptors. nih.govresearchgate.net The negative coefficient for polarizability in one model indicated that lower polarizability was a favored factor for the inhibitory activity. researchgate.net

In another example, QSAR models for 3-Amino-1,2,4-dithiazole-5-thione (B1224285) derivatives have been proposed to correlate electronic properties, such as HOMO-LUMO gaps, with their cytotoxic effects on cancer cell lines. Such models are crucial for optimizing the design of new derivatives with enhanced therapeutic potential. The general approach involves generating a statistically significant model using regression methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR). ijpsonline.com The reliability of these models is assessed using statistical metrics like the coefficient of determination (r²), cross-validated coefficient (q²), and Fischer's test value (F-test). ijpsonline.com

The table below outlines a hypothetical structure for a QSAR model based on published studies of analogous compounds.

| Model Parameter | Descriptor Type | Correlation | Implication for Activity |

| r² (Coefficient of Determination) | Statistical | - | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| q² (Cross-validated R²) | Statistical | - | Measures the predictive power of the model. |

| Physicochemical (e.g., Polarizability) | Physicochemical | Negative | Lower polarizability may enhance activity. |

| Thermodynamic (e.g., XAMostHydrophilic) | Thermodynamic | Positive/Negative | Correlates activity with the hydrophilicity of specific molecular regions. ijpsonline.com |

| Electronic (e.g., HOMO-LUMO Gap) | Electronic | Positive/Negative | Relates chemical reactivity and kinetic stability to biological activity. |

This table illustrates the types of parameters and descriptors commonly used in QSAR studies of heterocyclic thiones and their potential interpretations.

These studies demonstrate the utility of QSAR in guiding the synthesis of new dithiazole-thione analogues by predicting their biological activities, thereby streamlining the drug discovery process.

Advanced Research Applications of Dithiazole 5 Thione Systems

Intermediates in Fine Chemical Synthesis and Materials Science

Potential in Photovoltaic Device Development

The exploration of novel organic materials for photovoltaic applications is a critical area of research aimed at developing efficient and cost-effective solar energy conversion technologies. Within this context, sulfur-rich heterocyclic compounds have garnered significant attention due to their unique electronic and optical properties. While direct experimental application of 5H-1,4,2-Dithiazole-5-thione in photovoltaic devices is not yet extensively documented in publicly available research, its molecular structure suggests a notable potential for use in organic solar cells (OSCs). This potential is primarily inferred from the characteristics of the dithiazole-thione core and the performance of analogous heterocyclic systems in photovoltaic research.

The inherent properties of the dithiazole-thione moiety, such as its electron-accepting nature, make it a promising building block for organic semiconductor materials. In the architecture of organic solar cells, a donor-acceptor (D-A) heterojunction is essential for efficient charge separation. The electron-deficient character of the this compound core could allow it to function as an effective electron acceptor or as a component within a larger conjugated system to modulate the electronic properties of the material.

Theoretical and computational studies on related thiazole (B1198619) and dithiazole derivatives have provided insights into the electronic properties that can be expected from this class of compounds. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical parameters that determine the suitability of a material for photovoltaic applications. For instance, a lower LUMO energy level is often desirable for electron-acceptor materials to ensure efficient electron transfer from a donor material.

Research on various thiazole-based organic semiconductors has demonstrated their successful application in organic solar cells. nih.gov Thiazole-containing molecules have been utilized to create materials with tunable band gaps and appropriate energy levels for efficient solar energy conversion. nih.gov The modification of the core thiazole structure with different functional groups allows for the fine-tuning of their electronic and optical properties. scielo.org.mxspiedigitallibrary.org

Computational studies on related thieno[3,4-c] researchgate.netsci-hub.semdpi.comthiadiazole derivatives have shown that the inclusion of sulfur and nitrogen atoms in the heterocyclic ring can lead to a reduced HOMO-LUMO gap, which is beneficial for absorbing a broader range of the solar spectrum. rsc.org Furthermore, theoretical investigations into 1,4-dithiazole-5,10-dihydrophenazine (DTDHP), which contains a 1,4-dithiazole ring, have highlighted its promising optoelectronic properties. nih.gov

While specific experimental data for this compound in photovoltaic devices is not available, we can look at the theoretical and experimental electronic properties of analogous compounds to understand its potential. The following table presents data for related dithiazole and thiadiazole derivatives, which can serve as a reference for the potential characteristics of this compound based materials.

Table 1: Electronic Properties of Selected Thiazole and Dithiazole Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 1,4-dithiazole-5,10-dihydrophenazine (DTDHP) | -5.23 | -2.28 | 2.95 | Theoretical nih.gov |

| Thieno[3,4-c] researchgate.netsci-hub.semdpi.comthiadiazole (Bare Dye) | -6.01 | -3.38 | 2.63 | Theoretical rsc.org |

| Phenoxazine-based Dye with Benzothiadiazole | -5.597 | -3.889 | 1.708 | Theoretical scielo.org.mx |

This table is for illustrative purposes and shows data for related compounds to indicate the potential of dithiazole-thione systems. The data is based on theoretical calculations.

The development of new materials based on the this compound scaffold could lead to novel donor or acceptor materials for organic solar cells. Future research could focus on the synthesis of derivatives of this compound and the experimental characterization of their optical and electronic properties. The fabrication and testing of photovoltaic devices incorporating these new materials would be the ultimate step in validating their potential in solar energy conversion.

Future Directions and Emerging Research Avenues for 5h 1,4,2 Dithiazole 5 Thione

Development of Novel and Sustainable Synthetic Methodologies for the 1,4,2-Dithiazole-5-thione Core

The initial synthesis of the 1,4,2-dithiazole-5-thione ring system was reported with modest yields. nih.gov For instance, the reaction of thiobenzamide (B147508) with trichloromethanesulfenyl chloride in chloroform (B151607), followed by reflux, has been used to produce derivatives like 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), albeit with yields around 13%. nih.gov Earlier methods also reported yields in the range of 9–29%. nih.gov

A primary avenue for future research is the development of more efficient and sustainable synthetic routes. This involves:

Green Chemistry Approaches: Future methodologies should aim to replace hazardous solvents like chloroform and toxic reagents with more environmentally benign alternatives. Exploring solvent-free reaction conditions or the use of greener solvents will be a key step.

Catalytic Systems: Investigating novel catalysts could significantly improve reaction efficiency, reduce reaction times, and lower the required temperatures, leading to higher yields and better atom economy.

One-Pot Syntheses: Designing one-pot, multi-component reactions would streamline the synthesis process, reducing the number of intermediate purification steps and minimizing waste.

Broadening Substrate Scope: A systematic exploration of different starting materials will be crucial to create a diverse library of 3-substituted-1,4,2-dithiazole-5-thione derivatives, which is essential for structure-activity relationship studies.

| Methodology | Reported Yield | Reference |

|---|---|---|

| Initial descriptions (Behringer & Deichmann, 1967) | 9–14% | nih.gov |

| Subsequent work (Greig et al., 1985) | 21–29% | nih.gov |

| Synthesis of 3-phenyl-1,4,2-dithiazole-5-thione (2022) | 13.0% | nih.gov |

Exploration of Undiscovered Chemical Reactivity and Catalytic Applications

The known chemistry of the 1,4,2-dithiazole-5-thione ring is limited but intriguing. It is recognized as being more thermally stable than the related 1,3,4-oxathiazol-2-one (B8730521) ring. nih.gov A significant known reaction is its use as a precursor to nitrile sulfides, which can participate in thermal cycloaddition reactions with electron-deficient alkynes and nitriles. nih.gov

Future research should focus on:

Mapping Cycloaddition Reactions: A comprehensive study of the scope and limitations of the cycloaddition reactions involving in situ generated nitrile sulfides from this core is needed. This could provide a novel pathway to complex nitrogen- and sulfur-containing heterocycles.

Ring-Opening and Transformation Reactions: Investigating the ring's stability and reactivity towards various nucleophiles, electrophiles, and organometallic reagents could unveil new synthetic transformations.

Catalytic Potential: While not yet explored, the sulfur-rich nature of the 1,4,2-dithiazole-5-thione core suggests potential applications in catalysis. Research could investigate its ability to act as a sulfur-transfer agent, analogous to its isomer xanthane hydride, which is used in industrial processes. nih.gov Exploring its coordination chemistry with transition metals may also lead to the development of novel catalysts.

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

Until recently, no crystal structure data was available for any derivative of the 1,4,2-dithiazole-5-thione heterocycle. nih.gov The first reported crystal structure, that of 3-phenyl-1,4,2-dithiazole-5-thione, provided critical insights into its molecular geometry and supramolecular arrangement. nih.goviucr.org The molecule is nearly planar, with a small dihedral angle between the dithiazole and phenyl rings. nih.gov Its solid-state packing is defined by a combination of aromatic π–π stacking, weak C—H⋯S interactions, and short S⋯S contacts that are significantly shorter than the sum of their van der Waals radii. nih.gov

Emerging research should build on this foundation by:

Characterizing the Parent Compound: Obtaining full spectroscopic and structural data for the unsubstituted 5H-1,4,2-dithiazole-5-thione is a fundamental next step. rsc.org

Systematic Structural Studies: Synthesizing a series of derivatives with varying electronic and steric properties at the C3 position and performing X-ray crystallographic analysis will illuminate how different substituents influence the crystal packing and intermolecular forces.

Advanced Spectroscopic Analysis: Employing techniques such as 2D NMR, solid-state NMR, and advanced mass spectrometry to characterize more complex derivatives and reaction intermediates.

Probing Intermolecular Interactions: Investigating the nature of the observed S⋯S interactions and π–π stacking to understand their role in the material's properties and to guide the design of self-assembling functional materials.

| Parameter | Finding | Significance |

|---|---|---|

| Molecular Formula | C₈H₅NS₃ | Confirms the elemental composition of the synthesized crystal. nih.gov |

| Molecular Geometry | The heterocyclic and phenyl rings are nearly co-planar, with a dihedral angle of 2.62 (5)°. | Indicates a high degree of planarity, which facilitates close packing and intermolecular interactions. nih.goviucr.org |

| π–π Stacking | Aromatic π–π stacking is observed between the dithiazole moiety and the phenyl ring of adjacent molecules. | Centroid–centroid distances of 3.717 (6) and 3.712 (6) Å suggest significant supramolecular interactions. nih.goviucr.org |

| Hydrogen Bonding | Weak C—H⋯S contacts and hydrogen-bonding interactions with sulfur and nitrogen atoms are present. | These interactions contribute to the formation of head-to-tail molecular chains in the crystal lattice. nih.gov |

| Sulfur Interactions | C=S⋯S contacts between chains are observed, which are shorter than the sum of the van der Waals radii. | These short S⋯S interactions play a crucial role in the overall crystal packing. nih.gov |

Integration of Advanced Computational Design for New Chemical Applications and Functional Materials

Currently, there is a notable absence of theoretical or computational studies focused on the this compound system. iucr.org This represents a significant gap and a compelling future direction. The application of computational chemistry can accelerate the discovery process by predicting molecular properties and guiding experimental work.

Future research efforts in this area should include:

DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the dithiazole core. This can provide insights into its reactivity, stability, and potential reaction pathways.

Modeling Reaction Mechanisms: Computationally modeling the nitrile sulfide (B99878) generation and subsequent cycloaddition reactions can help elucidate the transition states and intermediates, allowing for the optimization of reaction conditions.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to confirm experimental findings.

Design of Functional Materials: Using molecular modeling to simulate the supramolecular assembly of dithiazole derivatives. By understanding the forces that govern crystal packing, such as the observed π-stacking and S⋯S interactions, it becomes possible to computationally design new molecules with desired solid-state properties for applications in organic electronics or other material sciences.

Q & A

Q. How can interdisciplinary approaches (e.g., synthetic chemistry, bioassays, computational modeling) enhance dithiazole-thione research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.